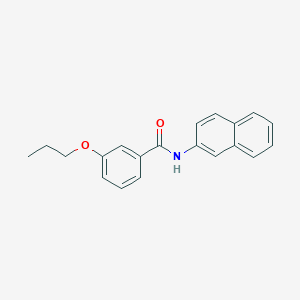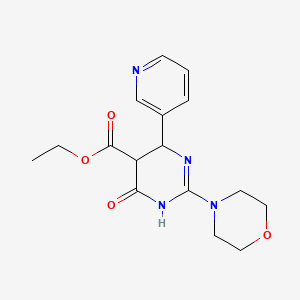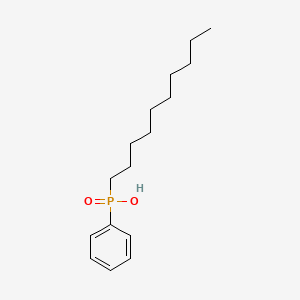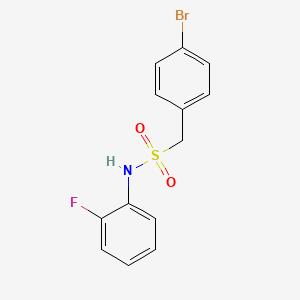![molecular formula C19H28ClN3O2 B4607179 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide](/img/structure/B4607179.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide is a compound that has garnered interest in the field of medicinal chemistry. This compound is part of a class of molecules known for their potential therapeutic applications, particularly as ligands for dopamine receptors. The structure of this compound includes a piperazine ring, a chlorophenyl group, and a pentanamide chain, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of butanoyl chloride with piperazine to form 4-butanoylpiperazine.
Attachment of the chlorophenyl group: The piperazine intermediate is then reacted with 3-chlorobenzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide.
Extension to pentanamide:
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a ligand for dopamine receptors, this compound is used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Biology: It is used in research on neurotransmitter systems and their role in various physiological and pathological processes.
Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders such as depression, schizophrenia, and Parkinson’s disease.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide involves its interaction with dopamine receptors, particularly the D3 receptor. By binding to these receptors, the compound can modulate dopamine signaling pathways, which are involved in various physiological processes such as mood regulation, motor control, and reward mechanisms. The molecular targets and pathways involved in its action include the G-protein-coupled receptor signaling pathways associated with dopamine receptors .
Comparison with Similar Compounds
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide can be compared with other similar compounds, such as:
N-[4-(4-arylpiperazin-1-yl)-3-chlorophenyl]butanamide: This compound has a similar structure but with a butanamide chain instead of a pentanamide chain.
N-[4-(4-arylpiperazin-1-yl)-3-chlorophenyl]quinolinyl-pentanamide: This compound includes a quinolinyl group, which may confer different biological activities and receptor binding properties.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to dopamine receptors and potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-3-5-7-18(24)21-15-8-9-17(16(20)14-15)22-10-12-23(13-11-22)19(25)6-4-2/h8-9,14H,3-7,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAPBCYXGFDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4607098.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B4607099.png)

![3-nitrobenzyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B4607118.png)
![(4-iodo-1-methyl-1H-pyrazol-5-yl)({[(E)-(4-methylphenyl)methylidene]amino}oxy)methanone](/img/structure/B4607121.png)


![5-{[(4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4607135.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4607154.png)
![2'-{[(2-methoxyethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4607159.png)

![4-methyl-N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4607168.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4607173.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4607175.png)
